1-[2-(4-Bromophenoxy)ethyl]-1,2-dihydropyridin-2-one

Lipophilicity ADME Lead Optimization

1-[2-(4-Bromophenoxy)ethyl]-1,2-dihydropyridin-2-one (CAS 489443‑66‑5; MF C₁₃H₁₂BrNO₂; MW 294.14 g mol⁻¹) is a heterocyclic small‑molecule building block that combines a 4‑bromophenoxyethyl side chain with a 1,2‑dihydropyridin‑2‑one core [REFS‑1]. Vendor characterisation reports a purity ≥ 95 %, a calculated logP of 2.51 (XLogP3‑AA 2.7), and a topological polar surface area (TPSA) of 29.5 Ų [REFS‑2][REFS‑3].

Molecular Formula C13H12BrNO2
Molecular Weight 294.148
CAS No. 489443-66-5
Cat. No. B3004047
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-[2-(4-Bromophenoxy)ethyl]-1,2-dihydropyridin-2-one
CAS489443-66-5
Molecular FormulaC13H12BrNO2
Molecular Weight294.148
Structural Identifiers
SMILESC1=CC(=O)N(C=C1)CCOC2=CC=C(C=C2)Br
InChIInChI=1S/C13H12BrNO2/c14-11-4-6-12(7-5-11)17-10-9-15-8-2-1-3-13(15)16/h1-8H,9-10H2
InChIKeyLVAGTWWJXBJYLH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitysoluble

1-[2-(4-Bromophenoxy)ethyl]-1,2-dihydropyridin-2-one (CAS 489443-66-5): Physicochemical Profile and Scaffold Identity


1-[2-(4-Bromophenoxy)ethyl]-1,2-dihydropyridin-2-one (CAS 489443‑66‑5; MF C₁₃H₁₂BrNO₂; MW 294.14 g mol⁻¹) is a heterocyclic small‑molecule building block that combines a 4‑bromophenoxyethyl side chain with a 1,2‑dihydropyridin‑2‑one core [REFS‑1]. Vendor characterisation reports a purity ≥ 95 %, a calculated logP of 2.51 (XLogP3‑AA 2.7), and a topological polar surface area (TPSA) of 29.5 Ų [REFS‑2][REFS‑3]. The compound is catalogued as a ‘versatile small‑molecule scaffold’ by Biosynth and as building block EN300‑72650 by Enamine LLC [REFS‑4][REFS‑5]. These properties position it among moderately lipophilic, low‑H‑bond‑donor scaffolds—parameters that directly affect solubility, permeability, and downstream synthetic tractability.

Why 1-[2-(4-Bromophenoxy)ethyl]-1,2-dihydropyridin-2-one Cannot Be Simply Swapped for Other Bromophenoxyethyl Heterocycles


Researchers and procurement specialists who treat all ‘bromophenoxyethyl‑heterocycle’ building blocks as interchangeable risk introducing unintended changes in lipophilicity, hydrogen‑bonding capacity, and core reactivity. The dihydropyridin‑2‑one ring provides a unique combination of an α,β‑unsaturated lactam capable of participating in Michael additions and hydrogen‑bond‑acceptor interactions, while the 4‑bromophenyl group offers a well‑established handle for Pd‑catalysed cross‑coupling [REFS‑1][REFS‑2]. Closest commercial analogs—piperidine, pyrrolidine, and imidazole variants—differ substantially in logP, basicity, and ring electronics, meaning that a scaffold replacement without re‑optimisation can alter pharmacokinetic profiles or derail a synthetic sequence altogether [REFS‑3][REFS‑4].

Quantitative Differentiation of 1-[2-(4-Bromophenoxy)ethyl]-1,2-dihydropyridin-2-one Against Its Closest Analogs


LogP Comparison: Dihydropyridinone Core Confers Markedly Lower Lipophilicity Than Piperidine and Pyrrolidine Analogs

The calculated logP of 1‑[2‑(4‑bromophenoxy)ethyl]‑1,2‑dihydropyridin‑2‑one is 2.51–2.7, whereas the analogous piperidine derivative exhibits an ACD/LogP of 4.17 and the pyrrolidine analog an ACD/LogP of 3.61 [REFS‑1][REFS‑2][REFS‑3]. This ≈1.0–1.6 log unit reduction corresponds to a >10‑fold difference in octanol/water partition coefficient, placing the dihydropyridinone scaffold closer to the optimal logP range (1–3) for oral bioavailability and aqueous solubility according to Lipinski’s guidelines.

Lipophilicity ADME Lead Optimization

Topological Polar Surface Area: Dihydropyridinone Offers a Balanced H‑Bond Acceptor Profile Relative to Fully Saturated Amines

The TPSA of the dihydropyridin‑2‑one target compound is 29.5 Ų, contributed by the lactam carbonyl oxygen (H‑bond acceptor count = 2), whereas the piperidine and pyrrolidine analogs are tertiary amines with a lone pair (H‑bond acceptor count = 1) and differing basicity [REFS‑1]. An intermediate TPSA below 60 Ų is predictive of acceptable passive membrane permeability; the target’s value sits in the same favourable range but the nature of the acceptor (neutral lactam vs. basic amine) alters the interaction profile with transporters and metabolic enzymes.

Polar Surface Area Permeability Drug Likeness

Synthetic Versatility: The Dihydropyridin‑2‑one Core Functions as Both an Electrophilic and Nucleophilic Synthon, Distinguishing It from Non‑Michael‑Active Heterocycles

The α,β‑unsaturated lactam motif in 1,2‑dihydropyridin‑2‑one can participate in nucleophilic 1,4‑additions (Michael acceptors) and can be elaborated via alkylation, acylation, and cycloaddition reactions, whereas the piperidine analog (CAS 836‑58‑8) is a fully saturated tertiary amine lacking this electrophilic character [REFS‑1][REFS‑2]. Literature precedent demonstrates that the 5,6‑dihydropyridin‑2‑one scaffold has been successfully deployed in integrin antagonists and HDAC inhibitors, highlighting its chemical versatility [REFS‑3][REFS‑4].

Synthetic Chemistry Building Block Scaffold Diversity

Purity Benchmarking: Vendor‑Certified 95% Purity with Full Analytical Characterisation Supports Direct Use in Medicinal Chemistry Campaigns

The commercial product from Fluorochem (F671184) is supplied at ≥ 95 % purity with full IUPAC, InChI, and SMILES characterisation, and is accompanied by an SDS and hazard classification [REFS‑1]. Comparable bromophenoxyethyl building blocks are also offered at 95 % purity by multiple vendors; however, the Fluorochem batch is explicitly documented with computed logP (2.511) and Fsp³ (0.154), providing transparent quality metrics that facilitate computational pre‑screening before purchase [REFS‑2].

Purity Quality Control Procurement

Imidazole vs. Dihydropyridinone: logP Parity Masks Divergent Aromaticity and Synthetic Utility

1‑[2‑(4‑Bromophenoxy)ethyl]‑1H‑imidazole exhibits a logP of 2.76, numerically close to the target compound’s 2.51–2.7 [REFS‑1][REFS‑2]. However, the imidazole is an aromatic heterocycle with basicity (pKₐ ≈ 7.0) that leads to partial protonation at physiological pH, whereas the dihydropyridin‑2‑one is a neutral, non‑basic lactam. This difference in ionisation state profoundly affects solubility, permeability, and off‑target pharmacology, despite the near‑identical logP of the neutral species.

Heterocyclic Chemistry Scaffold Selection logP

Note on Bioactivity Data: Direct Target‑Specific Comparative Data Is Currently Absent

A systematic search of PubMed, BindingDB, ChEMBL, and patent literature (conducted 2026‑05‑01) did not identify any peer‑reviewed studies reporting IC₅₀, Kd, or in vivo efficacy data for 1‑[2‑(4‑bromophenoxy)ethyl]‑1,2‑dihydropyridin‑2‑one. Reports of antimicrobial, anticancer, and antifibrotic activity originate from vendor‑hosted summaries without traceable primary references [REFS‑1]. Consequently, no direct head‑to‑head bioactivity comparison with the piperidine, pyrrolidine, or imidazole analogs can be made at this time. The differentiation evidence presented above is therefore limited to physicochemical and chemical‑reactivity dimensions.

Bioactivity Gap Analysis Evidence Quality

Recommended Application Scenarios for 1-[2-(4-Bromophenoxy)ethyl]-1,2-dihydropyridin-2-one Based on Quantitative Evidence


Lead‑Optimisation Programs Requiring a Moderately Lipophilic, Neutral Scaffold with a Cross‑Coupling Handle

For medicinal chemistry teams designing orally bioavailable candidates, the dihydropyridin‑2‑one scaffold’s logP of 2.51–2.7 places it solidly within Lipinski‑compliant space, in contrast to the excessively lipophilic piperidine analog (logP 4.17) [REFS‑1]. The 4‑bromophenyl group allows immediate diversification via Suzuki, Buchwald–Hartwig, or Sonogashira coupling, while the neutral lactam avoids the pH‑dependent ionisation seen with basic amines and imidazoles [REFS‑2]. This scaffold is particularly suited for programs targeting intracellular proteins where passive permeability is critical.

Scaffold‑Hopping Exercises Where the Dihydropyridinone Replaces a Saturated Heterocycle to Tune logP and Electrophilicity

When a lead series contains a piperidine or pyrrolidine ring and logP reduction is required, substituting the saturated amine with the dihydropyridin‑2‑one core reduces calculated logP by ≈1.0–1.5 units while introducing a Michael‑acceptor site that can be exploited for covalent inhibitor design [REFS‑1]. The scaffold has established precedent in integrin antagonist and HDAC inhibitor programmes, providing a literature‑validated starting point for structure‑based design [REFS‑2][REFS‑3].

Parallel Library Synthesis and Diversity‑Oriented Synthesis (DOS) Leveraging the α,β‑Unsaturated Lactam

The electrophilic nature of the α,β‑unsaturated lactam enables 1,4‑addition reactions (e.g., with Grignard reagents, enolates, or thiols) that are not accessible with the fully saturated piperidine or pyrrolidine analogs [REFS‑1]. This expands the accessible chemical space from a single building block, reducing the number of distinct scaffolds that need to be procured for library generation. The 4‑bromophenyl group further enables late‑stage diversification via palladium catalysis [REFS‑2].

Pharmacokinetic Profiling Studies Requiring Pre‑Computed Molecular Descriptors for In Silico Triage

The Fluorochem batch (F671184) is supplied with explicit computed descriptors—logP (2.511), Fsp³ (0.154), H‑bond acceptors (2)—that allow immediate in silico assessment against multiparameter optimisation (MPO) scores without the need for experimental logD or solubility determination [REFS‑1]. This accelerates the decision‑making process for procurement in resource‑constrained early‑stage discovery settings.

Quote Request

Request a Quote for 1-[2-(4-Bromophenoxy)ethyl]-1,2-dihydropyridin-2-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.